

# A Comparative Structural Analysis of Barium Tartrate and Strontium Tartrate for Researchers

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## Compound of Interest

Compound Name: Barium tartrate

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A detailed guide for researchers, scientists, and drug development professionals on the structural and physicochemical differences between **barium tartrate** and strontium tartrate, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the structural and physical properties of **barium tartrate** and strontium tartrate. The information is compiled from various research findings to offer a clear, data-driven overview for academic and industrial researchers.

## Crystal Structure and Physicochemical Properties: A Comparative Overview

**Barium tartrate** and strontium tartrate, both salts of tartaric acid, exhibit distinct structural and physical characteristics primarily influenced by the nature of the alkaline earth metal cation. While both have been subjects of crystallographic studies, their properties differ in terms of crystal system, hydration, and thermal stability.

## Data Summary

The following tables summarize the key quantitative data for **barium tartrate** and strontium tartrate based on published experimental findings.

Table 1: Crystallographic Data Comparison

Parameter	Barium Tartrate	Strontium Tartrate
Crystal System	Orthorhombic[1][2][3][4]	Orthorhombic[5][6][7][8] / Monoclinic[9][10]
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub> [1]	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub> (for orthorhombic)[5][6][7][8]
Unit Cell Parameters	a = 8.3986 Å b = 9.0370 Å c = 8.1924 Å[1]	a = 9.48 Å b = 10.96 Å c = 9.46 Å (tetrahydrate)[5][6]
Hydration	Anhydrous[1][11]	Typically hydrated (trihydrate, tetrahydrate, pentahydrate)[12][13]
Cation Coordination	9-fold (BaO <sub>9</sub> )[1]	Not explicitly detailed in search results

Table 2: Physical and Chemical Properties Comparison

Property	Barium Tartrate	Strontium Tartrate
Molecular Formula	C <sub>4</sub> H <sub>4</sub> BaO <sub>6</sub> [7][14][15][16]	SrC <sub>4</sub> H <sub>4</sub> O <sub>6</sub> (anhydrous basis)
Solubility in Water	Very slightly soluble[5][6][9][17]	Sparingly soluble[7]
Thermal Decomposition	Decomposes in stages, with initial weight loss associated with the tartrate moiety.[2][18][19]	Decomposes in stages, with initial weight loss due to dehydration, followed by decomposition of the tartrate.[6]
Piezoelectric Properties	Expected, as with many tartrate crystals, but specific quantitative data is not readily available in the provided search results.[2][16][19][20]	Expected, as with many tartrate crystals, but specific quantitative data is not readily available in the provided search results.[2][16][19][20]

## Structural Elucidation and Experimental Protocols

The primary methods for the synthesis and characterization of barium and strontium tartrate crystals involve gel growth techniques and single-crystal X-ray diffraction.

## Experimental Protocols

### 1. Single Crystal Growth by Gel Diffusion Technique:

This method is widely employed for growing high-quality single crystals of sparingly soluble salts like barium and strontium tartrate.

- Objective: To grow single crystals of **barium tartrate** or strontium tartrate suitable for structural analysis.
- Materials:
  - Sodium metasilicate solution (specific gravity  $\sim 1.04 \text{ g/cm}^3$ )
  - Tartaric acid solution (e.g., 1 M)
  - Barium chloride ( $\text{BaCl}_2$ ) or Strontium chloride ( $\text{SrCl}_2$ ) solution (e.g., 1 M)
  - Glass test tubes
- Procedure:
  - A solution of sodium metasilicate is mixed with tartaric acid to form a silica gel in a test tube. The pH of the gel is a critical parameter and is typically adjusted to be in the acidic range.
  - The gel is allowed to set for a period of time (e.g., 24-48 hours).
  - Once the gel has set, the supernatant solution of either barium chloride or strontium chloride is carefully poured over the gel.
  - The test tube is then left undisturbed at a constant temperature.
  - Over time, the metal ions diffuse into the gel and react with the tartrate ions, leading to the nucleation and growth of single crystals within the gel matrix.

- The growth process can take several days to weeks, after which the crystals can be harvested from the gel.

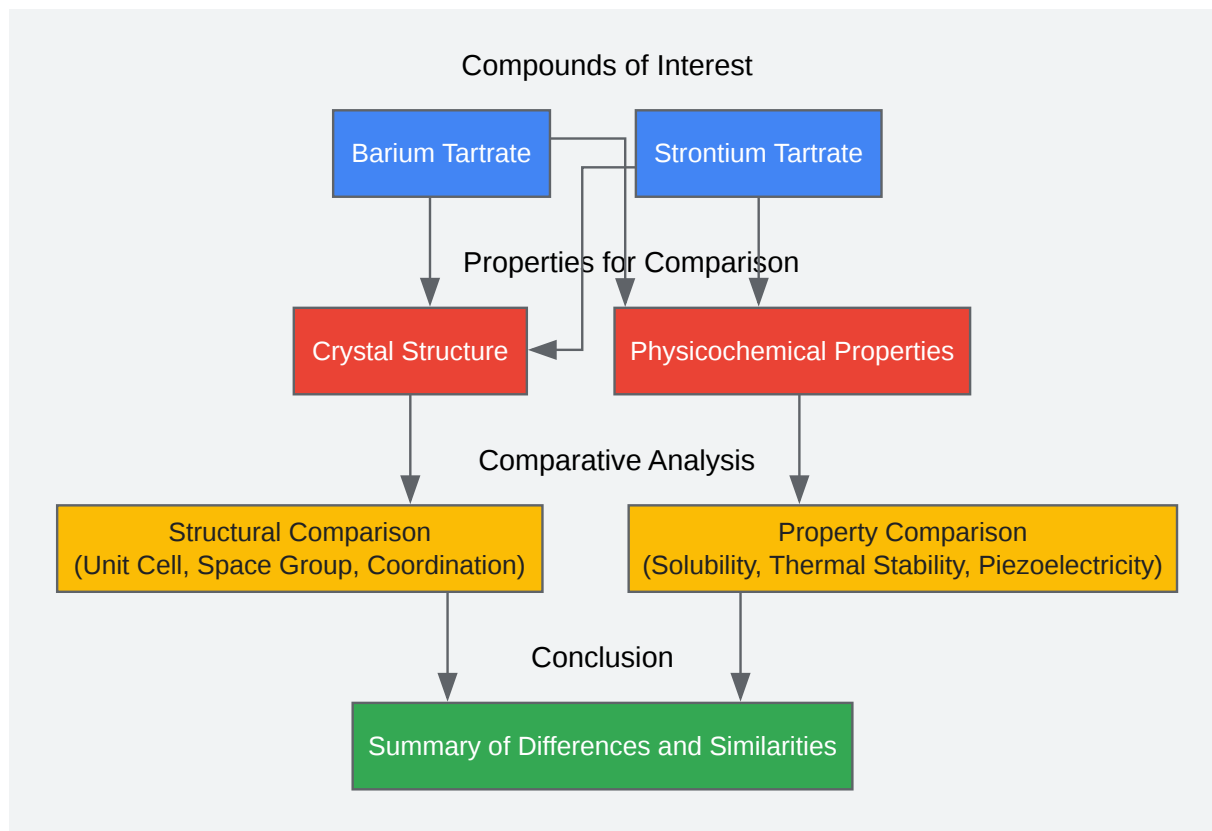
## 2. Structural Characterization by Single-Crystal X-ray Diffraction (XRD):

This is the definitive technique for determining the crystal structure of a material.

- Objective: To determine the unit cell parameters, space group, and atomic coordinates of **barium tartrate** and strontium tartrate crystals.
- Instrumentation: A single-crystal X-ray diffractometer.
- Procedure:
  - A suitable single crystal of either **barium tartrate** or strontium tartrate is selected and mounted on the goniometer head of the diffractometer.
  - The crystal is irradiated with a monochromatic X-ray beam.
  - The diffraction pattern of the X-rays scattered by the crystal is collected on a detector.
  - The collected data is then processed to determine the unit cell dimensions and the symmetry of the crystal lattice, which allows for the determination of the space group.
  - The intensities of the diffracted beams are used to solve the crystal structure and refine the atomic positions of all atoms in the crystal, including the metal cation, the tartrate anion, and any water molecules of hydration.

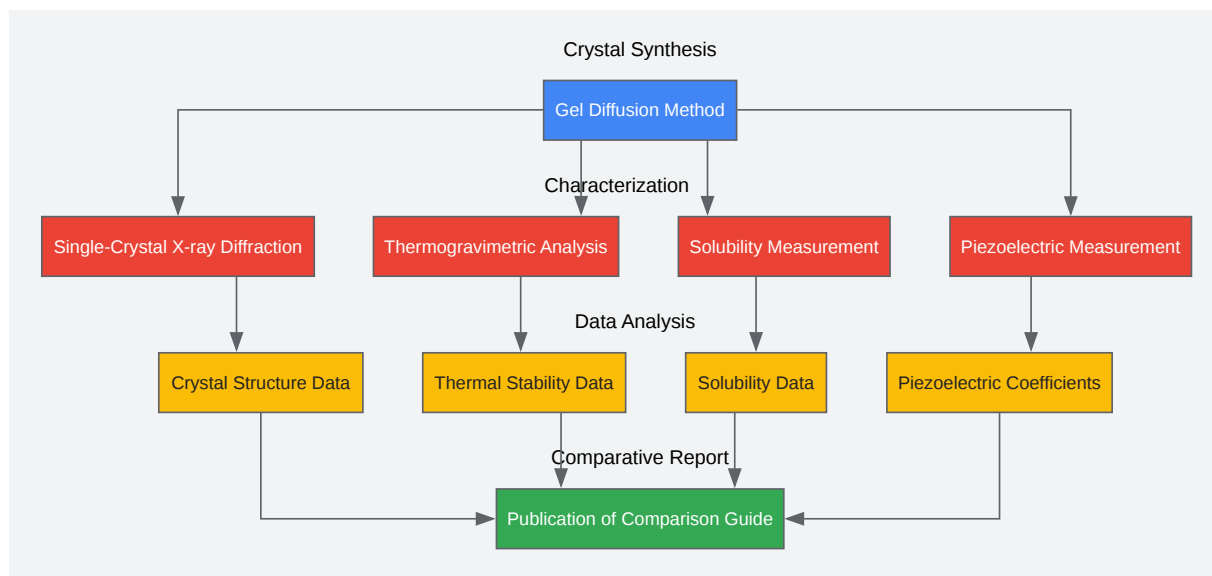
## Visualizing Methodologies

The following diagrams, generated using the DOT language, illustrate the logical flow of the comparative analysis and the experimental workflow for characterization.



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Caption: Logical flow for the comparative analysis of barium and strontium tartrate.



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Caption: Experimental workflow for the characterization of tartrate crystals.

## Discussion of Structural Differences

The primary structural difference between **barium tartrate** and strontium tartrate lies in their hydration. **Barium tartrate** typically crystallizes in an anhydrous form, with the barium cation exhibiting a nine-fold coordination with oxygen atoms from the tartrate ligands.[1][11] This high coordination number is characteristic of the large ionic radius of  $\text{Ba}^{2+}$ .

In contrast, strontium tartrate is commonly found in various hydrated forms, with strontium tartrate tetrahydrate being well-characterized.[5][6] The presence of water molecules in the crystal lattice of strontium tartrate plays a significant role in its overall crystal packing and hydrogen bonding network. The crystal structure of strontium tartrate has been reported as both orthorhombic and monoclinic, a discrepancy that may be attributable to different hydration states or crystallization conditions.[7][8][9][10]

These structural variations, driven by the difference in ionic radii and hydration tendencies of barium and strontium, are expected to influence their physicochemical properties, including solubility and thermal stability. The initial loss of water molecules at lower temperatures is a key feature of the thermal decomposition of strontium tartrate hydrates, which is absent in the anhydrous **barium tartrate**. While both compounds are expected to be piezoelectric, a quantitative comparison of their piezoelectric coefficients would be a valuable area for future research to fully elucidate the structure-property relationships in these materials.

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